Ethyl (1R,4S)-2-azabicyclo[2.2.1]heptane-7-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as 7-oxabicyclo[2.2.1]heptanes, often involves the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates has been realized via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis .Safety and Hazards
The safety data sheet for a similar compound, (1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
Future Directions
The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules, and therefore it is highly desirable for relevant drug discovery . The bicyclo[2.2.1]heptane scaffold provides the basis for asymmetric synthesis and catalysis .
Properties
IUPAC Name |
ethyl (1R,4S)-2-azabicyclo[2.2.1]heptane-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-2-12-9(11)8-6-3-4-7(8)10-5-6/h6-8,10H,2-5H2,1H3/t6-,7-,8?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRURNZGDUICNNP-GCJDJSOWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CCC1NC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1[C@@H]2CC[C@H]1NC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00716977 | |
Record name | Ethyl (1R,4S)-2-azabicyclo[2.2.1]heptane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00716977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
745836-21-9 | |
Record name | Ethyl (1R,4S)-2-azabicyclo[2.2.1]heptane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00716977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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